molecular formula C23H21ClF3NO4 B7774596 C23H21ClF3NO4

C23H21ClF3NO4

Cat. No.: B7774596
M. Wt: 467.9 g/mol
InChI Key: AENRHFJPARHXSA-UHFFFAOYSA-N
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Description

C₂₃H₂₁ClF₃NO₄ is a halogenated organic compound featuring a chlorine atom, three fluorine substituents, and an oxygen/nitrogen-containing functional backbone. The molecular weight is calculated as 467.45 g/mol, with contributions from Cl (35.45 g/mol) and F₃ (57 g/mol), distinguishing it from non-halogenated analogs.

Properties

IUPAC Name

3-(4-chlorophenyl)-8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClF3NO4/c1-12-9-28(10-13(2)31-12)11-17-18(29)8-7-16-20(30)19(14-3-5-15(24)6-4-14)22(23(25,26)27)32-21(16)17/h3-8,12-13,29H,9-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AENRHFJPARHXSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=C(C=C4)Cl)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClF3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Core Structural Analogs: C₂₃H₂₁NO₄ Derivatives

Compound 42530-36-9 (C₂₃H₂₁NO₄)
  • Molecular Formula: C₂₃H₂₁NO₄ (MW: 375.15 Da)
  • Key Differences: Lacks Cl and F₃ substituents present in C₂₃H₂₁ClF₃NO₄.
  • Structural Implications : The absence of halogens may reduce metabolic stability compared to the target compound.
N-(9H-Fluoren-2-yl)-3,4,5-Trimethoxybenzamide
  • Molecular Formula: C₂₃H₂₁NO₄ (MW: 375.15 Da)
  • Key Differences : Features a fluorenyl group and trimethoxybenzamide moiety instead of halogen substituents.
  • Physicochemical Properties : Trimethoxy groups enhance solubility but may reduce membrane permeability relative to halogenated analogs.

Halogenated Boronic Acid Derivatives (CAS 1046861-20-4)

  • Molecular Formula : C₆H₅BBrClO₂ (MW: 235.27 Da)
  • Key Differences: Smaller structure with boronic acid functionality, divergent from the amide/ester backbone of C₂₃H₂₁ClF₃NO₄.
  • Properties :
    • Log P (XLOGP3) : 2.15 (moderate lipophilicity)
    • Solubility : 0.24 mg/mL (poor aqueous solubility)
    • Synthesis : Pd-catalyzed coupling in THF/water at 75°C .

Custom-Synthesized Compounds (Chembase List)

  • Example: C₂₁H₂₃NO₁₁ (MW: 465.41 Da) and C₂₉H₃₁NO₁₅ (MW: 751.92 Da)
  • Implications: Custom synthesis availability (e.g., via Chembase) suggests feasibility for scaling C₂₃H₂₁ClF₃NO₄ if demand arises .

Structural and Functional Implications

Impact of Halogenation

  • Cl and F₃ Substitutents: Likely increase Log P (lipophilicity) and metabolic stability compared to non-halogenated analogs like C₂₃H₂₁NO₄. Fluorine’s electron-withdrawing effects may enhance binding to hydrophobic pockets in biological targets.

Pharmacokinetic Considerations

  • Hypothetical ADME Profile: GI Absorption: Potentially high (similar to CAS 1046861-20-4’s GI absorption ). BBB Permeability: Fluorine’s small size and lipophilicity may favor CNS penetration.

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